Product packaging for Fmoc-2,6-dimethyl-L-tyrosine(Cat. No.:CAS No. 206060-54-0)

Fmoc-2,6-dimethyl-L-tyrosine

Cat. No.: B1321272
CAS No.: 206060-54-0
M. Wt: 431.5 g/mol
InChI Key: RHSSAHKTHNKPGU-DEOSSOPVSA-N
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Description

The Strategic Significance of Unnatural Amino Acid Incorporation in Peptide Science

The introduction of non-canonical amino acids (ncAAs) into peptide chains is a powerful strategy for overcoming the limitations of natural peptides, such as poor stability and bioavailability. nih.govnih.gov These modifications can lead to peptides with improved therapeutic potential. sigmaaldrich.com

The use of modified amino acids is not a new concept. Historically, researchers have sought to enhance the properties of peptides by altering their structure. The development of methods to synthesize and incorporate these modified units has paved the way for the creation of novel peptide-based drugs and research tools. frontiersin.org The inspiration for using ncAAs often comes from nature itself, where non-ribosomal peptides and post-translationally modified peptides exhibit a wide array of unique amino acid architectures that contribute to their biological activity. nih.gov

Sterically hindered aromatic amino acids, like 2,6-dimethyl-L-tyrosine, play a crucial role in peptide chemistry. The bulky methyl groups on the aromatic ring can restrict the conformational flexibility of the peptide backbone. anaspec.comfishersci.com This constraint can lead to a more defined three-dimensional structure, which is often beneficial for receptor binding and biological activity. acs.orgarizona.edu Furthermore, the incorporation of such hindered amino acids can increase a peptide's resistance to enzymatic degradation, thereby improving its stability in biological systems. nih.govthieme.de The synthesis of peptides containing these bulky residues can be challenging and may require specialized coupling reagents and conditions to achieve good yields. thieme.deresearchgate.net

Fundamental Principles of Fmoc-Mediated Peptide Synthesis

The synthesis of peptides, particularly those containing non-canonical amino acids, heavily relies on robust and efficient methodologies. Fmoc-based solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry.

Fmoc-SPPS is a widely used technique for the stepwise assembly of a peptide chain on an insoluble resin support. nih.gov The process involves the sequential addition of amino acids, with the N-terminus of each incoming amino acid protected by an Fmoc group. nih.govbachem.com This protecting group is stable under the coupling conditions but can be readily removed by a mild base, typically piperidine (B6355638), to allow for the next coupling cycle. nih.gov After the full peptide sequence is assembled, it is cleaved from the resin support, and any side-chain protecting groups are removed, usually with a strong acid like trifluoroacetic acid (TFA). nih.gov This methodology is well-suited for the incorporation of non-canonical amino acids, like Fmoc-2,6-dimethyl-L-tyrosine, into a growing peptide chain. nih.govnih.gov

The synthesis of complex peptides often requires the use of multiple protecting groups for different functional groups on the amino acid side chains. nih.govspringernature.com An orthogonal protection strategy is one in which each class of protecting group can be removed under specific conditions without affecting the others. fiveable.mejocpr.com This allows for precise control over the synthesis and enables the selective modification of specific sites within the peptide. fiveable.mejocpr.com The Fmoc/t-butyl protection scheme is a common example of an orthogonal strategy, where the Fmoc group is base-labile and the t-butyl-based side-chain protecting groups are acid-labile. nih.gov For more complex peptides, additional orthogonal protecting groups may be necessary to achieve the desired synthetic outcome. nih.govuv.es

Research Trajectory of this compound in Bioactive Compound Development

This compound has been utilized in the development of a variety of bioactive compounds, particularly in the field of opioid receptor research. The incorporation of 2,6-dimethyl-L-tyrosine (Dmt) at the N-terminus of opioid peptides has been shown to significantly enhance their affinity and selectivity for opioid receptors. researchgate.netnih.govresearchgate.net

For instance, structural optimization of peptide-derived lead compounds for δ/μ opioid agonist and neurokinin 1 (NK1) antagonist activity involved the substitution of tyrosine with Dmt. acs.orgarizona.edu This modification resulted in a compound with improved multivalent bioactivities and a significantly longer half-life in rat plasma. acs.orgarizona.edu Nuclear Magnetic Resonance (NMR) studies revealed that the incorporation of Dmt induced a more structured conformation in the opioid pharmacophore at the N-terminus. acs.orgarizona.edu

The use of this compound extends to the synthesis of peptidomimetics and as a building block for combinatorial libraries aimed at discovering new drug candidates. alfa-chemistry.com Its ability to enhance stability, activity, and specificity makes it a valuable tool in the ongoing quest for novel and more effective peptide-based therapeutics. alfa-chemistry.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25NO5 B1321272 Fmoc-2,6-dimethyl-L-tyrosine CAS No. 206060-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSSAHKTHNKPGU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610808
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206060-54-0
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Fmoc 2,6 Dimethyl L Tyrosine and Its Derivatives

Enantioselective Synthesis of the 2,6-dimethyl-L-tyrosine Core Structure

The creation of the 2,6-dimethyl-L-tyrosine core with high optical purity is a critical step. Various strategies have been developed to achieve this, including palladium-catalyzed C(sp2)–H activation, microwave-assisted protocols, and methods focused on maintaining chiral integrity.

Palladium-Catalyzed C(sp2)–H Activation Routes for Tyrosine ortho-Methylation

Palladium-catalyzed C(sp2)–H activation has emerged as a powerful tool for the regioselective ortho-methylation of tyrosine. This approach often utilizes a directing group to guide the palladium catalyst to the desired ortho positions of the tyrosine aromatic ring for methylation.

One strategy involves using picolinamide (B142947) as a directing group. nih.gov The synthesis begins with the methyl esterification of 3-nitro-L-tyrosine, followed by its reaction with picolinic acid. nih.gov The resulting N-protected tyrosine derivative is then converted to its TBDMS ether before the nitro group is transformed into a dibenzylamine (B1670424) (Bn2N) group. nih.gov This bulky dibenzylamine moiety serves as a "forced-traceless" directing group, effectively guiding the palladium-catalyzed mono-ortho-methylation. nih.govresearchgate.net This method has successfully produced N-Boc or N-Fmoc protected 2-methyl-L-tyrosine (Mmt), ready for incorporation into peptide chains via SPPS. nih.govresearchgate.net

Another approach describes a short, three-step synthesis of Boc-2′,6′-dimethyl-l-tyrosine that utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step. researchgate.net This method has also been adapted for the synthesis of other unnatural tyrosine derivatives. researchgate.net

A general method for the ortho-dimethylation of tyrosine derivatives without racemization at the chiral center has also been reported, highlighting the utility of palladium-catalyzed directed C–H functionalization. researchgate.net The development of these methods is significant as traditional synthetic routes can be costly and challenging. nih.govresearchgate.net

Microwave-Assisted Synthesis Protocols for Accelerated Derivatization

Microwave-assisted synthesis has become a valuable technique for accelerating the derivatization of amino acids. researcher.lifenih.govresearchgate.net This method offers several advantages, including a significant reduction in reaction time and the use of "greener" solvents like water. nih.govresearchgate.netbeilstein-journals.org

For instance, microwave irradiation has been successfully employed in the derivatization of amino acids with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), reducing the reaction time to less than 2.5 minutes. researcher.life Similarly, a one-pot, two-step microwave-assisted synthesis of hydantoins from amino acids in water has been developed, eliminating the need for column chromatography and offering good scalability. beilstein-journals.org

In the context of Fmoc-2,6-dimethyl-L-tyrosine synthesis, microwave-assisted Negishi coupling has been a key step in a rapid, three-step synthesis of the Boc-protected analog. nih.govresearchgate.net This demonstrates the potential of microwave technology to expedite the production of this important unnatural amino acid. nih.gov Furthermore, microwave-assisted derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been shown to be a rapid and sensitive method for the analysis of amino acids in biological samples. nih.gov

ReactionReagentConditionsTimeAdvantage
DerivatizationFMOC-ClMicrowave irradiation< 2.5 minRapid reaction
Hydantoin SynthesisPotassium cyanate, HClMicrowave irradiation in water< 2 hoursGreen, one-pot
Negishi CouplingMicrowave-assistedExpedited synthesis
SilylationBSTFAMicrowave irradiationRapid, sensitive

Strategies for Chiral Purity Maintenance in Amino Acid Synthesis

Maintaining chiral purity is paramount in the synthesis of amino acids and their subsequent incorporation into peptides. Racemization, the conversion of a chiral molecule into its mirror image, can be a significant issue, particularly during chemical manipulations.

Several strategies are employed to ensure the stereochemical integrity of amino acids throughout the synthetic process. One of the most effective methods for installing the desired L-stereochemistry in the synthesis of 2',6'-dimethyl-l-tyrosine is asymmetric hydrogenation. nih.gov This key step often utilizes expensive chiral catalysts like [Rh(1,5-COD)(R,R-DIPAMP)]BF4 to produce the amino acid in high optical purity. nih.govthieme-connect.com

Other strategies include the stereocontrolled alkylation of a chiral 2,5-diketopiperazine synthon and the alkylation of a Ni(II) complex of a chiral Schiff base derived from glycine (B1666218). nih.gov During peptide synthesis, particularly when using Fmoc/tBu protection, the use of 2-chlorotrityl chloride resin is preferred for proline-containing peptides to inhibit the formation of diketopiperazines, a common side reaction that can affect chiral purity. peptide.com

To minimize racemization during acid hydrolysis for analytical purposes, deuterated or tritiated hydrochloric acid (DCl/D2O) is often used. mdpi.com This method exchanges the hydrogen on the alpha-carbon with a deuterium (B1214612) or tritium (B154650) atom, significantly reducing the rate of racemization. mdpi.com

Fmoc Protection and Side-Chain Functionalization Strategies

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS). Its base-labile nature allows for orthogonal protection schemes, where the N-α-amino group can be deprotected without affecting acid-labile side-chain protecting groups. peptide.com

N-α-Fmoc Protection Protocols for Amino Acid Building Blocks

The introduction of the Fmoc group onto the N-α-amine of an amino acid is a fundamental step in preparing building blocks for SPPS. A common and efficient method involves the reaction of the amino acid with Fmoc-chloride in an aqueous media, such as a water-ethanol mixture, at a slightly elevated temperature. rsc.org The reaction is typically monitored by thin-layer chromatography, and upon completion, the product is isolated by acidification and filtration. rsc.org This protocol has been shown to produce N-Fmoc protected amino acids in high yields. rsc.org

Another protocol involves the conversion of N-benzyloxycarbonyl (Cbz)-protected amino acid esters to their corresponding N-Fmoc derivatives. d-nb.info This is achieved through hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst and 2,2'-bipyridine, with Fmoc-O-succinimide (Fmoc-OSu) as the Fmoc source. d-nb.info This one-pot reaction provides the desired Fmoc-protected compounds in high yields and with excellent stereoselectivity. d-nb.info

For the synthesis of N-methylated amino acids, a solid-phase method using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has been developed. nih.gov This method, based on the Biron-Kessler method, involves protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which facilitates N-methylation. nih.gov After methylation, the o-NBS group is removed and the free amine is protected with Fmoc-OSu before cleavage from the resin. nih.gov

MethodReagentsKey Features
Direct Fmoc-ClFmoc-chloride, water/ethanolHigh yields, simple workup
Cbz to Fmoc ConversionPd/C, 2,2'-bipyridine, Fmoc-OSuOne-pot, high yield and stereoselectivity
Solid-Phase N-Methylation2-CTC resin, o-NBS-Cl, Fmoc-OSuSynthesis of N-methylated Fmoc-amino acids

Side-Chain Protection Considerations for Tyrosine Analogues in Peptide Synthesis

In the context of Fmoc chemistry, the tert-butyl (tBu) ether is the preferred protecting group for the tyrosine side chain. peptide.com The tBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by the strong acids, such as trifluoroacetic acid (TFA), used for the final cleavage of the peptide from the resin. peptide.compeptide.com

For Boc-based synthesis, benzyl-based protecting groups like the benzyl (B1604629) (Bzl) ether are commonly used. peptide.compeptide.com However, the Bzl group is partially labile to TFA, making it more suitable for Fmoc chemistry or the synthesis of shorter peptides using the Boc strategy. peptide.compeptide.com More acid-stable groups like the 2,6-dichlorobenzyl (2,6-Cl2Bzl) and 2-bromobenzyloxycarbonyl (2-BrZ) are often employed in Boc chemistry. peptide.com The 2,6-Cl2Bzl group is also compatible with Fmoc chemistry for the synthesis of fully protected peptide fragments. peptide.com

Novel silicon-based protecting groups, such as the trimethylsilylethyl (TMSE) and dimethylphenylsilylethyl (DMPSE) ethers, have also been developed. nih.gov These groups offer increased stability to mild acid conditions compared to the tBu ether and are resistant to various reagents used in peptide synthesis. nih.gov They are cleanly removed by neat TFA. nih.gov

Protecting GroupN-α-StrategyCleavage ConditionKey Features
tert-Butyl (tBu)FmocStrong acid (TFA)Standard for Fmoc/tBu strategy
Benzyl (Bzl)Boc/FmocStrong acid (TFA), partially labileCommon, but with some lability
2,6-Dichlorobenzyl (2,6-Cl2Bzl)Boc/FmocStrong acid (HF, TFMSA)More acid stable, useful for fragment synthesis
2-Bromobenzyloxycarbonyl (2-BrZ)BocStrong acid (HF, TFMSA)Acid stable, but limited use in Fmoc chemistry
Trimethylsilylethyl (TMSE)Bpoc/tBuNeat TFAMore stable to mild acid than tBu
Dimethylphenylsilylethyl (DMPSE)Bpoc/tBuNeat TFAEven more acid resistant than TMSE

Comparative Analysis of Synthetic Routes for this compound and Related Analogues

The synthesis of this compound (Fmoc-Dmt-OH) is challenging due to the steric hindrance imposed by the two methyl groups on the aromatic ring, which can impede key bond-forming reactions. Several strategies have been developed to overcome these hurdles, often involving multi-step sequences starting from substituted phenols or employing advanced catalytic methods.

A notable approach involves a five-step synthesis starting from 3,5-dimethylphenol, which can be performed on a kilogram scale. rsc.org Key steps in this route include a modified palladium-catalyzed coupling of an aryl iodide with methyl 2-acetamidoacrylate and a crucial asymmetric hydrogenation of the sterically hindered dehydroamino acid intermediate using a rhodium-DIPAMP catalyst to establish the correct stereochemistry. rsc.org Another efficient method is a three-step synthesis that utilizes a microwave-assisted Negishi coupling for the critical carbon-carbon bond formation, providing the Boc-protected analogue, Boc-2',6'-dimethyl-L-tyrosine. capes.gov.brnih.govnih.gov This method is valued for its speed and convenience. nih.gov Additionally, a stereoselective synthesis has been reported that employs a chiral Ni complex to couple O-carbethoxy-3,5-dimethyl-4-chloromethyl phenol (B47542) with a glycine Schiff base, achieving a total yield of 34.3% over four steps. nih.gov

Synthesis of Monomethyl Tyrosine (Mmt) Analogues

The synthesis of monomethyl tyrosine (Mmt) analogues, which possess steric bulk intermediate between native tyrosine and Dmt, has been explored to fine-tune peptide structure and function. acs.orgnih.gov Traditional methods often resulted in racemic products. For instance, an early synthesis involved the alkylation of the anion of diethyl acetamido malonate with 4-bromomethyl-3-methyl anisole. acs.org Another route achieved 2-monomethyl tyrosine via a palladium-catalyzed coupling of a trisubstituted iodophenol with 2-acetamido acrylate, followed by an enantioselective hydrogenation step. acs.org

More recent and highly effective strategies leverage palladium-catalyzed C(sp²)–H activation. acs.orgthieme-connect.comacs.org A significant challenge in this approach is controlling the reaction to achieve mono-methylation rather than the often-favored di-methylation. thieme-connect.comacs.org A novel solution involves using a bulky, traceless directing group, such as a dibenzylamine moiety, on the tyrosine aromatic nucleus. acs.orgthieme-connect.comacs.org This group sterically hinders one ortho position, forcing the palladium-catalyzed methylation to occur selectively at the other ortho position. thieme-connect.comacs.org This method has been successfully used to produce both N-Boc and N-Fmoc protected Mmt, ready for solid-phase peptide synthesis (SPPS). acs.orgthieme-connect.comacs.org

Table 1: Comparison of Synthetic Routes for Monomethyl Tyrosine (Mmt) Analogues
MethodKey ReactionStarting MaterialKey FeaturesReference
Classical AlkylationAlkylation of diethyl acetamido malonate anion4-bromomethyl-3-methyl anisoleProduces racemic Mmt. acs.org
Palladium-Catalyzed CouplingPd-catalyzed coupling and enantioselective hydrogenationTrisubstituted iodophenol and 2-acetamido acrylateAchieves enantioselectivity in a separate hydrogenation step. acs.org
Regioselective Pd-Catalyzed C-H Activation'Forced-traceless' regioselective Pd-catalyzed C(sp²)–H activationTyrosine derivative with a bulky dibenzylamine directing groupProvides excellent control for mono-methylation; yields N-Boc or N-Fmoc products directly. acs.orgthieme-connect.comacs.org

Synthesis of Difluoro-L-tyrosine (Dft) Analogues

Fluorinated amino acids are valuable probes for studying protein structure and function. 3,5-Difluoro-L-tyrosine (Dft or F₂Y) is a particularly useful analogue as it mimics tyrosine but is resistant to enzymatic oxidation by tyrosinase. nih.gov

The most prominent method for synthesizing Dft is an enzymatic approach using tyrosine phenol-lyase (TPL). capes.gov.brnih.govacs.orgnih.govmit.edu This enzyme catalyzes the reaction between 2,6-difluorophenol, pyruvate, and ammonia (B1221849) (or ammonium (B1175870) pyruvate) to produce L-Dft. capes.gov.brnih.govmit.edu This biocatalytic method is highly stereoselective and can be used for multigram-scale synthesis. nih.govmit.edu While efficient, isolated yields have been reported in the range of 10-42% based on the starting phenol. capes.gov.br

For applications in peptide synthesis, a fully protected version, Fmoc-F₂Y(tBu)-OH, is required. A chemo-enzymatic process has been developed to this end. nih.gov The synthesis starts with the enzymatic production of Dft, which is then subjected to a three-step chemical protection sequence:

Protection of the carboxylic acid as a methyl ester.

Introduction of the tert-butyl (tBu) group to protect the phenolic hydroxyl.

Table 2: Synthesis of 3,5-Difluoro-L-tyrosine (Dft) and its Protected Derivative
ProductMethodKey ReagentsKey FeaturesOverall YieldReference
3,5-Difluoro-L-tyrosine (Dft)Enzymatic SynthesisTyrosine phenol-lyase (TPL), 2,6-difluorophenol, Pyruvate, AmmoniaHighly stereoselective, can be performed on a large scale.10-42% capes.gov.brnih.govmit.edu
Fmoc-F₂Y(tBu)-OHChemo-enzymatic ProcessDft, Thionyl chloride/Methanol, Isobutylene/H₂SO₄, LiOH, Fmoc-OSuMulti-step chemical protection following enzymatic synthesis to yield the fully protected building block for SPPS.24% (from Dft) nih.gov

Emerging Synthetic Approaches for Other Sterically Hindered Aromatic Amino Acids

The demand for structurally diverse and sterically hindered amino acids has driven the development of innovative synthetic methodologies that go beyond classical approaches. These emerging strategies offer new ways to construct complex amino acid scaffolds with high efficiency and selectivity.

Palladium-Catalyzed C-H Functionalization: This has become a powerful tool for modifying amino acid side chains. researchgate.net For instance, palladium-catalyzed β-C(sp³)–H arylation has been developed for aliphatic amino acids using a removable directing group, allowing for the synthesis of complex β-aryl α-amino acids from simple precursors like alanine. rsc.org This approach is particularly effective for coupling with sterically hindered aryl iodides. rsc.org Similarly, Rhodium-catalyzed C-H functionalization and annulation of anilines provides a regioselective route to non-canonical tryptophan variants. nih.gov

Organocatalysis: Asymmetric organocatalysis has emerged as a robust platform for the enantioselective synthesis of non-canonical amino acids (ncAAs). rsc.org These methods avoid the use of metals and can forge a wide range of C-C, C-H, and C-N bonds. Strategies include modern variations of classical reactions like the Strecker and Mannich reactions, as well as advanced concepts such as deracemization and transamination, providing access to ncAAs with diverse side chains and high enantiopurity. rsc.orgmdpi.com

Photocatalysis and Dehydrogenative Methods: Visible-light-mediated photocatalysis is a rapidly growing field for the synthesis of α,α-disubstituted α-amino acids. researchgate.net A recently disclosed stepwise dehydrogenative method converts aliphatic amino acids into diverse analogues. nih.gov This strategy uses a selective, photochemically driven catalytic dehydrogenation to create terminal alkene intermediates that can be further functionalized, opening new avenues for late-stage modification of peptides. nih.gov

Multi-Component Reactions: Reactions that form multiple bonds in a single operation are highly efficient. A palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides, and arylboronic acids or aryltrifluoroborates has been developed to synthesize α-arylglycine derivatives. frontiersin.orgbeilstein-journals.org This method provides modular access to this important class of sterically hindered amino acids. beilstein-journals.org Another example is a three-component aryne coupling reaction for the asymmetric synthesis of α-alkyl, α-aryl-bislactim ethers, which can be hydrolyzed to the corresponding quaternary amino acids. rsc.org These emerging strategies highlight the continuous innovation in the field, providing chemists with an expanding toolbox to create novel and sterically demanding amino acids for various applications in chemistry and biology. oup.com

Integration of Fmoc 2,6 Dimethyl L Tyrosine in Peptide and Peptidomimetic Synthesis

Solid-Phase Peptide Synthesis (SPPS) Incorporation Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the stepwise assembly of amino acids on a solid support. gyrosproteintechnologies.com The introduction of Fmoc-Dmt-OH, a derivative of tyrosine with enhanced receptor affinity and bioactivity in opioid peptides, requires careful consideration of coupling reagents, resin choice, and reaction monitoring to overcome the steric hindrance imposed by the dimethylated aromatic ring. chemimpex.commedchemexpress.com

The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance associated with Fmoc-2,6-dimethyl-L-tyrosine. gyrosproteintechnologies.com Standard coupling reagents may prove insufficient, leading to incomplete reactions and the formation of deletion sequences. Research has shown that more potent activating agents are necessary to drive the reaction to completion.

Uronium/guanidinium-based reagents are often preferred for coupling sterically hindered amino acids. rsc.org Reagents such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have demonstrated efficacy in these challenging couplings. rsc.orgsigmaaldrich.com The use of additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure® can further enhance coupling efficiency and suppress racemization. researchgate.netnih.gov

Microwave-assisted SPPS has emerged as a powerful technique for incorporating bulky amino acids. cem.comamazonaws.com The application of microwave energy can significantly accelerate coupling reactions, allowing for the efficient incorporation of residues like Fmoc-Dmt-OH in shorter timeframes and with higher yields compared to conventional methods. amazonaws.comsioc-journal.cn For instance, microwave irradiation has been shown to decrease the required excess of sterically hindered amino acids and increase the coupling reaction rate by over 16 times. sioc-journal.cn

Coupling Reagent ClassSpecific ExamplesKey Advantages for Hindered Couplings
Uronium/Guanidinium Salts HBTU, HATU, HCTUHigh reactivity, effective for sterically demanding couplings. rsc.org
Phosphonium Salts PyBOP, PyAOPStrong activating potential, often used for difficult sequences.
Carbodiimides DIC (in presence of an additive)Cost-effective, but requires an additive like OxymaPure® or HOBt to improve efficiency and reduce side reactions. nih.gov
Additives HOBt, OxymaPure®Enhance coupling efficiency and minimize racemization. researchgate.netacs.org

The choice of solid support, or resin, plays a pivotal role in the success of SPPS, particularly when dealing with hydrophobic and sterically hindered sequences. gyrosproteintechnologies.comgyrosproteintechnologies.com The properties of the resin, including its composition, linker, and swelling capacity, can significantly impact the accessibility of the growing peptide chain and the efficiency of subsequent chemical steps.

For peptides incorporating Fmoc-Dmt-OH, resins with good swelling properties in common SPPS solvents like DMF and NMP are essential. Polystyrene-based resins, such as Wang resin or 2-chlorotrityl chloride (2-CTC) resin, are frequently used. gyrosproteintechnologies.comaltabioscience.com

Wang Resin : Widely used for the synthesis of peptides with a C-terminal carboxylic acid. altabioscience.com However, loading the first amino acid can sometimes be challenging. altabioscience.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-labile, allowing for the cleavage of the peptide from the support under very mild acidic conditions. acs.orgbiotage.com This is particularly advantageous for producing fully protected peptide fragments that can be used in subsequent fragment condensation strategies. acs.orgpeptide.com The steric bulk of the trityl linker also helps to minimize racemization during the initial amino acid loading. biotage.com

Sieber Amide Resin : For peptides with a C-terminal amide, Sieber resin is a valuable option. peptide.com It is less sterically hindered than other amide-producing resins like Rink Amide resin, which can be beneficial when coupling bulky residues like Fmoc-Dmt-OH. biotage.compeptide.com

PEG-based Resins : Resins incorporating polyethylene (B3416737) glycol (PEG) can improve the solvation of the growing peptide chain, which is particularly helpful for aggregating or hydrophobic sequences that may arise from the inclusion of Fmoc-Dmt-OH. gyrosproteintechnologies.com

Resin TypeLinker TypeC-Terminal FunctionalityCleavage ConditionsKey Advantages for Fmoc-Dmt-OH Synthesis
Wang Resin p-alkoxybenzyl alcoholCarboxylic AcidModerate TFA (e.g., 50-95%)Standard, widely available. altabioscience.com
2-Chlorotrityl Chloride (2-CTC) Resin TritylCarboxylic AcidVery Mild Acid (e.g., 1-2% TFA, HFIP)Allows for protected fragment synthesis. acs.orgbiotage.com
Sieber Amide Resin XanthenylAmideMild Acid (e.g., 1% TFA)Good for protected amide fragments, less hindered than Rink. peptide.com
Rink Amide Resin DiaminobenzhydrylAmideModerate TFA (e.g., 95%)Standard for peptide amides. biotage.com

Successful SPPS relies on achieving near-quantitative yields at each deprotection and coupling step. gyrosproteintechnologies.com When incorporating challenging residues like Fmoc-Dmt-OH, real-time monitoring and effective troubleshooting are crucial.

Monitoring:

UV Monitoring of Fmoc Deprotection : The removal of the Fmoc protecting group with piperidine (B6355638) releases dibenzofulvene, which has a strong UV absorbance. semanticscholar.orgpeptide.com Monitoring this absorbance in real-time allows for the confirmation that the deprotection step has gone to completion, which is critical as aggregation can slow this process down. gyrosproteintechnologies.comcsic.es

Kaiser Test : A qualitative colorimetric test to detect free primary amines on the resin. A positive result (blue color) after a coupling step indicates incomplete acylation, signaling the need for a recoupling.

Refractive Index (RI) Monitoring : A newer process analytical tool (PAT) that can monitor the consumption of amino acids from the solution during coupling and the release of the Fmoc group during deprotection by measuring changes in the refractive index of the reaction solution. csic.es

Troubleshooting:

Incomplete Coupling : If monitoring indicates a failed coupling, a "double coupling" strategy is often employed, where the coupling step is repeated before proceeding to the next deprotection. gyrosproteintechnologies.comgyrosproteintechnologies.com Extending the coupling time or increasing the temperature (especially with microwave assistance) can also be effective. gyrosproteintechnologies.comsioc-journal.cn

Aggregation : Hydrophobic peptides, especially those containing Fmoc-Dmt-OH, are prone to aggregation, which can hinder both coupling and deprotection steps. Strategies to mitigate this include using specialized resins (e.g., PEG-based), chaotropic salts, or "difficult sequence" protocols. acs.org

Capping : If a coupling reaction remains incomplete after repeated attempts, the unreacted N-terminal amines can be permanently blocked or "capped" using a reagent like acetic anhydride. gyrosproteintechnologies.comgyrosproteintechnologies.com This prevents the formation of deletion peptides, simplifying the final purification. gyrosproteintechnologies.com

Solution-Phase Coupling and Fragment Condensation Approaches for this compound Peptides

While SPPS is dominant, solution-phase synthesis remains a valuable strategy, particularly for large-scale production and for the synthesis of complex peptides where purification from resin-related byproducts is a concern. ekb.eg A powerful extension of this is the fragment condensation approach, where smaller, protected peptide fragments are synthesized (often via SPPS) and then coupled together in solution. acs.orgnih.gov

The incorporation of Fmoc-Dmt-OH into peptides via solution-phase methods requires similar considerations as SPPS regarding coupling reagents. Highly efficient reagents that minimize racemization are paramount. The benzotriazole (B28993) activation methodology has been shown to be an effective route for coupling sterically hindered amino acids in solution with complete retention of chirality. acs.org

Post-Synthetic Modification and Derivatization of this compound Containing Peptides

The chemical versatility of peptides can be greatly expanded through post-synthetic modification. Peptides containing 2,6-dimethyl-L-tyrosine can undergo further derivatization, although the phenolic hydroxyl group, a common site for modification in native tyrosine, is sterically hindered by the adjacent methyl groups. This hindrance can influence the reactivity and may require more forcing conditions or specialized catalytic systems for modification.

Potential modifications could target other functional groups within the peptide, such as the N-terminus, C-terminus, or the side chains of other amino acids. nih.govnih.gov For example, the N-terminal amine can be acylated or alkylated, and lysine (B10760008) side chains can be modified for bioconjugation. rsc.org

Recent advances in C-H activation chemistry offer potential routes for modifying the aromatic ring of the Dmt residue itself, although this is a developing area of research. researchgate.net Additionally, enzymatic approaches could offer high selectivity. For instance, while tyrosinases that hydroxylate tyrosine might be sterically impeded, other enzymes could potentially modify the Dmt residue or other parts of the peptide. acs.org Esterification of the C-terminus is another common derivatization strategy. google.com

Structure Activity Relationship Sar and Biophysical Investigations of Fmoc 2,6 Dimethyl L Tyrosine Containing Bioconjugates

Conformational Effects and Stereochemical Influence

The presence of the two methyl groups on the aromatic ring of Fmoc-2,6-dimethyl-L-tyrosine restricts the rotational freedom of the side chain. This steric hindrance can, in turn, influence the allowable dihedral angles (phi and psi) of the peptide backbone in the vicinity of the Dmt residue. Nuclear Magnetic Resonance (NMR) studies on multivalent ligands incorporating Dmt have suggested that this substitution induces a more structured conformation in the peptide's pharmacophore region. nih.gov This induced structure is thought to be a key factor in the enhanced biological activities observed in these modified peptides. The alkylation of the aromatic ring not only enhances hydrophobicity but also limits the rotational freedom of the side chain in solution, contributing to a more defined three-dimensional structure.

The steric bulk of the dimethylated phenyl ring in this compound plays a crucial role in reducing the number of accessible side-chain conformations, or rotamers. By limiting the conformational flexibility, the peptide is pre-organized into a conformation that may be more favorable for receptor binding. This reduction in conformational entropy can lead to a higher binding affinity, as less of an entropic penalty is paid upon binding to the receptor. The conformational restriction imposed by Dmt is a key strategy in the design of peptides with improved potency and selectivity. nih.gov

Ligand-Receptor Interaction Studies

The primary application of this compound in peptide synthesis has been to modulate ligand-receptor interactions, with a significant focus on opioid receptors. The structural modifications imparted by the dimethyl groups directly translate to altered binding affinities and selectivity profiles.

Numerous studies have demonstrated that replacing L-tyrosine with 2',6'-dimethyl-L-tyrosine at the N-terminus of opioid peptides can dramatically enhance receptor affinity and, in some cases, alter selectivity. nih.gov This enhancement is attributed to the unique structural and chemical properties conferred by the dimethyl substitution.

The incorporation of 2',6'-dimethyl-L-tyrosine has been extensively studied in the context of opioid peptides, leading to analogs with potent and selective activities at the µ (mu), δ (delta), and κ (kappa) opioid receptors.

For instance, in a series of endomorphin-2 analogs, the substitution of Tyr¹ with Dmt resulted in a significant increase in µ-opioid receptor affinity. nih.gov Similarly, in deltorphin (B1670231) analogs, the Dmt modification has been shown to influence both affinity and selectivity for the δ-opioid receptor. nih.gov The table below summarizes the binding affinities of selected Dmt-containing opioid peptide analogs.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity
[Dmt¹]Endomorphin-2 Analogµ-opioid0.069 - 0.32High µ-selectivity
H-Dmt-Tic-Asp*-Bidδ-opioidIC₅₀ = 0.12Potent and selective δ agonist
Dmt-containing pyrazinone mimeticµ-opioid0.021µ-selective (Kiδ/Kiµ = 1,519)

While the majority of research has focused on opioid receptors, there is emerging evidence that peptides incorporating 2',6'-dimethyl-L-tyrosine can also interact with other G protein-coupled receptors (GPCRs). This opens up new avenues for the development of multifunctional ligands.

A notable example is a multivalent peptide designed to target both opioid and neurokinin-1 (NK1) receptors. This compound, which incorporates Dmt at the N-terminus, exhibits potent δ/µ opioid agonist activity and NK1 antagonist activity. nih.gov NMR analysis of this peptide suggested that the Dmt residue was instrumental in inducing a structured conformation of the opioid pharmacophore, which in turn influenced the orientation and activity of the NK1 pharmacophore at the C-terminus. nih.gov

Structure-Driven Mechanistic Insights into Receptor Activation

The incorporation of a 2',6'-dimethyl-L-tyrosine (Dmt) residue in place of the endogenous tyrosine in opioid peptides has been a pivotal strategy in enhancing receptor affinity and bioactivity. Structural and molecular modeling studies have provided detailed insights into the mechanistic basis of this enhancement, particularly at the delta-opioid receptor (δ-OR) and mu-opioid receptor (µ-OR).

At the molecular level, the two methyl groups on the aromatic ring of the Dmt residue are instrumental in achieving a superior conformational fit within the hydrophobic binding pocket of the receptor. nih.gov X-ray crystallography of the human δ-OR in complex with a Dmt-containing tetrapeptide, DIPP-NH₂, reveals that the Dmt side chain establishes extensive interactions with a host of hydrophobic residues, including Met132, Tyr129, Val217, Val281, Ile277, and Trp284. nih.gov This improved shape complementarity is a direct consequence of the added methyl groups, which fill the cavity more effectively than the unsubstituted tyrosine ring of endogenous peptides. nih.gov

Furthermore, the orientation of the Dmt phenol (B47542) ring is subtly altered compared to the corresponding moieties in morphinan (B1239233) ligands. This positions the 2' and 6' methyl groups in close proximity to specific residues; one methyl group interacts with Val281 and Ile277, while the other is positioned against the aromatic side chain of Tyr129. nih.gov A crucial and conserved interaction for ligand recognition across opioid receptors is the formation of a salt bridge between the protonated N-terminal amine of the ligand and the highly conserved Aspartic acid residue at position 3.32 (Asp128 in the δ-OR). nih.gov The Dmt residue at the N-terminus of these peptides maintains this critical anchor interaction, solidifying its binding.

Molecular docking studies focusing on the µ-opioid receptor (MOR) have further elucidated the role of the Dmt moiety. In peptides like [Dmt¹]DALDA, the Dmt aromatic ring forms lipophilic contacts with residues such as M151, I296, and V300 within the MOR binding pocket. mdpi.com The presence of the dimethyl groups in [Dmt¹]DALDA leads to an additional lipophilic interaction with residue Y326, which is not observed with the parent peptide, DALDA. mdpi.com This additional contact point is considered a driving force for the heightened potency and agonist activity of Dmt-containing peptides at the MOR. mdpi.com

In essence, the enhanced activity of bioconjugates containing this compound is not merely due to increased hydrophobicity. Instead, it is a result of specific, structurally-driven interactions where the dimethyl groups optimize the ligand's shape to better fit the receptor's binding site, leading to a more stable and potent ligand-receptor complex, which in turn favors an active receptor conformation.

Pharmacological Efficacy and Potency Profiling of this compound Derivatives

The substitution of tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) in various peptide scaffolds has consistently resulted in derivatives with significantly enhanced pharmacological efficacy and potency. This has been demonstrated through rigorous in vitro and in vivo assessments.

In Vitro Bioactivity Assessment

The introduction of the Dmt residue has a profound effect on the receptor binding affinity and functional activity of opioid peptides. A comparative study of peptide analogues at the human mu-opioid receptor (MOR) highlights the superior profile of the Dmt-containing peptide, [Dmt¹]DALDA.

In competitive binding assays, [Dmt¹]DALDA exhibits a significantly higher affinity for the MOR compared to the prototypical peptide agonist DAMGO and its parent compound DALDA. mdpi.com The dissociation constant (Ki) for [Dmt¹]DALDA is in the sub-nanomolar range, indicating very tight binding to the receptor. Functionally, in assays measuring receptor activation (GTPγS binding), [Dmt¹]DALDA is a more potent agonist than both DAMGO and DALDA, as reflected by its lower EC₅₀ value. mdpi.com The rank order of both binding affinity and functional potency was determined to be KGOP01 > [Dmt¹]DALDA > DAMGO > DALDA, underscoring the significant contribution of the Dmt moiety to the bioactivity of these peptides. mdpi.com The 2',6'-dimethyl-L-Tyr residue is identified as the primary driver for the high potency and agonist activity observed in these compounds. mdpi.com

In Vitro Activity of Dmt-Containing Peptide Analogues at the Human Mu-Opioid Receptor
CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
[Dmt¹]DALDA0.250.14
DALDA1.580.93
DAMGO0.890.41
KGOP010.140.08

In Vivo Pharmacological Responses and Duration of Action

The enhanced in vitro profiles of Dmt-containing derivatives translate to potent pharmacological effects in vivo. Studies on glycosylated analogues of Dmt¹-DALDA, administered systemically, have demonstrated strong, dose-dependent antinociceptive responses in mouse models of pain.

In both the tail-flick assay, which measures spinal analgesia, and the hot-plate assay, which assesses supraspinal analgesic pathways, these compounds produce significant pain relief. The potency of these derivatives is highlighted by their low ED₅₀ values, indicating that a small dose is required to achieve a therapeutic effect. For instance, the reference peptide Dmt¹-DALDA showed ED₅₀ values of 0.17 mg/kg in the tail-flick test and 0.22 mg/kg in the hot-plate test.

A notable characteristic of these Dmt-containing peptides is their sustained duration of action. Following administration, a strong antinociceptive effect is observed, which can be maintained for extended periods. For example, at a dose of 0.5 mg/kg, the analgesic effect of glycosylated Dmt¹-DALDA analogues was sustained at a level of 40-60% of the maximal possible effect (MPE) even 180 minutes after administration. This prolonged duration of action is a crucial pharmacological attribute, suggesting improved metabolic stability of these peptides in vivo.

In Vivo Antinociceptive Potency of Dmt¹-DALDA and its Analogues
CompoundTail-Flick ED50 (mg/kg)Hot-Plate ED50 (mg/kg)
Dmt¹-DALDA (1)0.170.22
Analogue 40.310.40
Analogue 50.290.23

Diverse Research Applications of Fmoc 2,6 Dimethyl L Tyrosine in Advanced Materials and Therapeutics

Applications in Drug Discovery and Pharmaceutical Development

The incorporation of 2,6-dimethyl-L-tyrosine (Dmt), facilitated by its Fmoc-protected precursor, into peptide structures is a key strategy in medicinal chemistry to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability.

Design of Peptide-Based Therapeutics with Improved Stability and Solubility

A primary challenge in developing peptide-based drugs is their rapid degradation by proteases in the body. The introduction of Dmt into a peptide sequence significantly enhances its stability. The two methyl groups on the tyrosine ring provide steric hindrance, which can shield the peptide backbone from enzymatic cleavage. This modification leads to a longer half-life in vivo, a critical factor for an effective drug.

A notable study by Yamamoto et al. (2011) demonstrated this principle effectively. The researchers synthesized a peptide derivative for potential use as an analgesic by substituting the N-terminal tyrosine with Dmt. This single modification resulted in a compound with a significantly improved plasma half-life of over six hours in rats and potent biological activity. The enhanced stability and solubility of Dmt-containing peptides are crucial for effective drug formulation and bioavailability.

Table 1: Impact of Dmt Incorporation on Peptide Properties

Comparison of a lead peptide compound with its Dmt-modified analogue (Compound 7) from a 2011 study by Yamamoto et al.

PropertyLead Compound (Tyr¹-Peptide)Modified Compound (Dmt¹-Peptide)
Metabolic StabilityLower (Shorter half-life)Significantly Improved (>6 h half-life in rat plasma)
Biological ActivityPotentImproved Multivalent Bioactivities
Therapeutic PotentialPromisingEnhanced Efficacy in vivo

Development of Peptidomimetics with Enhanced Biopharmaceutical Properties

This induced structure can dramatically enhance the peptide's affinity and selectivity for its target receptor. Nuclear Magnetic Resonance (NMR) studies have confirmed that incorporating Dmt can induce a structured conformation in the pharmacophore (the active region) of a peptide. This structural rigidity is a key factor in the enhanced bioactivity observed in many Dmt-containing compounds, particularly in the development of potent synthetic opioid ligands where it has been shown to increase receptor affinity by orders of magnitude. For instance, replacing the original tyrosine with Dmt in endomorphin-2 analogues led to a significant enhancement in affinity for μ-opioid receptors.

Exploration in Cancer Biology Research

The unique characteristics of Fmoc-2,6-dimethyl-L-tyrosine are also being explored in the context of oncology, from basic research into cell signaling to the development of novel therapeutics.

Role in Modified Peptide-Based Cancer Cell Signaling Studies

Tyrosine phosphorylation is a fundamental mechanism in cell signaling pathways that are often dysregulated in cancer. Natural tyrosine residues in proteins are phosphorylated by kinases, triggering downstream cellular responses. Due to the structural similarity of Dmt to tyrosine, peptides containing this modified amino acid can be used as research tools to probe these signaling pathways. By introducing Dmt in place of tyrosine, scientists can study how the steric bulk of the methyl groups interferes with kinase recognition and phosphorylation, providing insights into the mechanisms of cancer cell signaling.

Potential for Targeted Cancer Therapeutics and Diagnostic Applications

The enhanced stability and high receptor affinity of Dmt-containing peptides make them attractive candidates for targeted cancer therapies. These modified peptides can be designed to bind selectively to receptors that are overexpressed on the surface of cancer cells. Furthermore, the Fmoc protecting group is useful in bioconjugation chemistry, allowing these peptides to be attached to other molecules, such as imaging agents or cytotoxic drugs. This capability opens the door for dual-purpose applications: as diagnostic tools that can visualize tumors and as therapeutic agents that deliver a toxic payload directly to cancer cells, potentially minimizing damage to healthy tissue.

Contribution to Advanced Material Science

Beyond biomedicine, the properties of Fmoc-protected amino acids, including this compound, are valuable in the field of material science. These molecules have the ability to self-assemble into ordered nanostructures, such as fibers and sheets, which can then form bulk materials like hydrogels.

Hydrogels are water-swollen polymer networks with a wide range of potential applications. The specific properties of the hydrogel can be tuned by the choice of the Fmoc-amino acid. Hydrogels derived from these compounds are being investigated for use in advanced drug delivery systems, where a therapeutic agent can be encapsulated within the gel matrix for sustained release. They also show promise in tissue engineering as biocompatible scaffolds that can support cell growth and tissue regeneration.

Development of Biocompatible Hydrogels for Drug Delivery Systems

The incorporation of Fmoc-protected amino acids, including derivatives like this compound, is instrumental in the formation of peptide-based hydrogels (PHGs). nih.gov These hydrogels are soft, biocompatible materials with high water content, making them suitable for various biomedical applications such as drug delivery. nih.govnih.govresearchgate.net The self-assembly process that leads to gelation is driven by a balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and crucially, π-π stacking interactions facilitated by the aromatic Fmoc group. nih.govnih.gov

The unique structure of this compound, with its enhanced hydrophobicity, contributes to the stability of these self-assembled structures. chemimpex.com These hydrogels can create a three-dimensional matrix that entraps therapeutic agents. mdpi.com For instance, research on similar Fmoc-dipeptide hydrogels has demonstrated their capability to encapsulate and provide controlled release of anticancer drugs like Bortezomib and anti-inflammatory agents such as Dexamethasone. mdpi.comresearchgate.net The hydrogel matrix can protect the drug from degradation and facilitate a sustained release profile, which is a significant advantage in therapeutic applications. researchgate.net The properties of this compound are leveraged in developing these advanced hydrogel materials for drug delivery systems. chemimpex.com

Integration in Tissue Engineering Scaffolds

Peptide hydrogels, particularly those formed from Fmoc-amino acid derivatives, are highly promising as scaffolds in tissue engineering. researchgate.netrsc.org These materials are designed to mimic the natural extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and survival. mdpi.comrsc.org The biocompatibility of the peptide components is a key advantage, ensuring that the scaffold supports cellular processes without inducing toxicity. nih.gov

Hydrogels derived from Fmoc-peptides have been shown to act as effective materials for tissue engineering, capable of fully supporting cell adhesion and duplication. nih.govnih.gov The tunable mechanical properties of these hydrogels allow for the creation of scaffolds with varying rigidity, which can be tailored to specific tissue types. rsc.org The integration of this compound into peptide sequences for these scaffolds can enhance the material's stability due to its hydrophobic nature. chemimpex.com This contributes to the development of robust, three-dimensional structures that provide the necessary support for tissue regeneration. chemimpex.comresearchgate.net

Analytical Characterization Methodologies for this compound Derivatives and Peptides

A suite of analytical techniques is employed to ensure the structural integrity, purity, and identity of this compound and the peptides derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of molecules like this compound and its peptide derivatives. Techniques such as 1H NMR and 13C NMR provide precise information about the chemical environment of each atom in the molecule, confirming the covalent structure and the presence of the Fmoc group and the dimethyl-tyrosine moiety. nih.gov

For peptides incorporating this amino acid, more advanced NMR experiments are used to study their conformation and interactions. For example, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to observe chemical shift changes when a peptide binds to a target protein, revealing the specific amino acid residues involved in the interaction. researchgate.net Furthermore, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, providing critical data for elucidating the three-dimensional structure of the peptide in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Purity Determination

Mass spectrometry is an essential tool for confirming the molecular identity and assessing the purity of this compound. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) can verify the elemental composition of the compound by providing highly accurate mass measurements. nih.gov For this compound, the expected molecular weight is approximately 431.5 g/mol , and MS analysis would be used to confirm that the synthesized product matches this value, thereby verifying its identity. nih.govnih.gov This technique is also used to identify any impurities or byproducts from the synthesis process.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and related peptides. anaspec.com The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). nih.gov A detector, often a UV-Vis spectrophotometer, measures the concentration of the compound as it elutes from the column, generating a chromatogram where the area of the main peak corresponds to its purity. nih.gov

For this compound, purity levels are often reported as ≥95% or higher, as determined by HPLC. anaspec.com Chiral HPLC, a specialized form of the method, is used to separate enantiomers and ensure the stereochemical purity of the L-form of the amino acid derivative. chemimpex.comchemimpex.com The development of a robust HPLC method involves validating parameters such as specificity, linearity, precision, and accuracy to ensure reliable and reproducible results for quality control. nih.gov

Table 2: Summary of Analytical Methodologies
TechniquePurposeKey Information Obtained
NMR Spectroscopy Structural Elucidation, Conformational AnalysisCovalent bond structure, 3D conformation, molecular interactions nih.govresearchgate.net
Mass Spectrometry Molecular Identity, PurityPrecise molecular weight, elemental composition, impurity identification nih.gov
HPLC Purity Assessment, SeparationQuantitative purity, separation of enantiomers and impurities chemimpex.comanaspec.comnih.gov

Q & A

Basic: What are the key steps in synthesizing Fmoc-2,6-dimethyl-L-tyrosine, and how can purity be ensured?

The synthesis typically involves protecting the tyrosine backbone, introducing dimethyl groups at the 2- and 6-positions of the aromatic ring, and coupling the Fmoc group. A patented method (CN117865851A) outlines the use of dimethylation reagents (e.g., methyl iodide) under alkaline conditions, followed by Fmoc protection via carbodiimide-mediated coupling .
Methodological Tip:

  • Monitor reaction progress using TLC or HPLC to confirm intermediate formation.
  • Purify via reverse-phase chromatography, adjusting solvent gradients to resolve byproducts.
  • Validate purity (≥97%) using analytical HPLC with UV detection at 254 nm .

Basic: How does steric hindrance from the 2,6-dimethyl groups affect peptide coupling efficiency?

The bulky dimethyl groups reduce nucleophilicity of the phenolic hydroxyl and increase steric hindrance, potentially slowing acylation during solid-phase peptide synthesis (SPPS).
Mitigation Strategies:

  • Use coupling reagents like HATU or PyBOP, which enhance activation of carboxyl groups.
  • Extend coupling times (30–60 min) and employ double couplings for difficult sequences.
  • Confirm incorporation via Kaiser test or MALDI-TOF MS .

Basic: What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy: 1H/13C NMR to verify dimethyl substitution (δ ~2.2 ppm for aromatic methyl groups) and Fmoc integrity.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (C26H25NO5; calc. 431.17 g/mol).
  • HPLC: Retention time comparison against standards ensures purity and identity .

Advanced: How can researchers optimize SPPS protocols for peptides containing 2,6-dimethyl-L-tyrosine?

Challenges: Reduced solubility and steric clashes during chain elongation.
Optimization Steps:

  • Solvent System: Use DCM/DMF (1:1) to improve resin swelling and reagent diffusion.
  • Deprotection: Treat with 20% piperidine in DMF for 5 + 15 min cycles to ensure complete Fmoc removal.
  • Side-Chain Protection: Use acid-labile groups (e.g., t-Bu for hydroxyl) to simplify final cleavage .

Advanced: What are the implications of using 2,6-dimethyl-L-tyrosine in designing bioactive peptides?

The dimethyl groups enhance hydrophobicity and restrict rotational freedom, which can stabilize peptide-receptor interactions. For example:

  • Mitochondrial-Targeted Peptides: SS-31 (Dmt-D-Arg-Phe-Lys-NH2) leverages 2,6-dimethyl-L-tyrosine (Dmt) to bind cardiolipin, improving antioxidant efficacy in ischemia-reperfusion models .
  • Opioid Analogs: Substituting Tyr with Dmt in δ-opioid antagonists improves binding affinity by 1,000-fold, as seen in Tyr-Tic-Dmt derivatives .

Advanced: How do storage conditions impact the stability of this compound?

Critical Factors:

  • Temperature: Store at 2–8°C to prevent Fmoc degradation and dimethyl oxidation.
  • Moisture Control: Use desiccants and argon/vacuum sealing to avoid hydrolysis of the Fmoc group.
  • Light Sensitivity: Protect from UV exposure to prevent photooxidation of the aromatic ring .

Advanced: What are the limitations in current ecotoxicological data for this compound?

Existing safety data for similar Fmoc-amino acids (e.g., Fmoc-2,3-dehydroLeu-OH) indicate:

  • Gaps: No persistence, bioaccumulation, or toxicity (PBT) studies available.
  • Precautionary Measures: Treat as potentially hazardous. Avoid environmental release and use waste neutralization protocols (e.g., incineration with scrubbers) .

Advanced: How can researchers resolve contradictions in reported solubility data for Fmoc-protected derivatives?

Approach:

  • Solvent Screening: Test in DMSO, DMF, or THF with <5% water for polar derivatives.
  • Co-Solvents: Add 10% acetonitrile or 1% TFA to improve dissolution in aqueous buffers.
  • Documentation: Report solvent system, temperature, and concentration to standardize data .

Basic: What role does this compound play in studying post-translational modifications?

The dimethyl groups mimic natural post-translational methylation, enabling studies on:

  • Enzyme Specificity: Assess methyltransferases using synthetic peptide substrates.
  • Structural Effects: Compare NMR structures of methylated vs. non-methylated peptides to evaluate conformational changes .

Advanced: How can computational modeling aid in designing peptides with 2,6-dimethyl-L-tyrosine?

Tools & Methods:

  • Docking Simulations: Predict binding modes with receptors (e.g., G-protein-coupled receptors) using AutoDock Vina.
  • MD Simulations: Analyze backbone rigidity and side-chain interactions over 100-ns trajectories in GROMACS.
  • QSPR Models: Corrogate logP and steric parameters with bioactivity data to guide synthetic prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.